molecular formula C14H20BrNO2 B8178762 N-Boc-N-methyl-2-bromophenethylamine

N-Boc-N-methyl-2-bromophenethylamine

Cat. No.: B8178762
M. Wt: 314.22 g/mol
InChI Key: CKMJMLQAJILELX-UHFFFAOYSA-N
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Description

N-Boc-N-methyl-2-bromophenethylamine is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is a derivative of phenethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a bromine atom at the 2-position. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Preparation Methods

The synthesis of N-Boc-N-methyl-2-bromophenethylamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance efficiency and yield.

Chemical Reactions Analysis

N-Boc-N-methyl-2-bromophenethylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and nucleophiles like amines. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-N-methyl-2-bromophenethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-2-bromophenethylamine involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application and context of its use .

Comparison with Similar Compounds

N-Boc-N-methyl-2-bromophenethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenyl)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)18-13(17)16(4)10-9-11-7-5-6-8-12(11)15/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMJMLQAJILELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl [2-(2-bromophenyl)ethyl]carbamate (810 mg, 2.7 mmol) in dry THF (2.0 mL) was transferred to a flask with a suspension of sodium hydride (65 mg, 2.7 mmol) in dry THF (2.0 mL) under an atmosphere of argon. The mixture was stirred for 15 min at room temperature and 10 min at 60° C. Iodomethane (0.19 mL, 2.97 mmol) was added with a syringe. After 4 h the reaction mixture was poured into water and extracted with EtOAc (×3). The organic phases were combined and washed with brine and dried with MgSO4. The crude product was purified by chromatography eluting with petroleum ether/EtOAc 10:1 to afford the title compound as a colourless oil.
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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